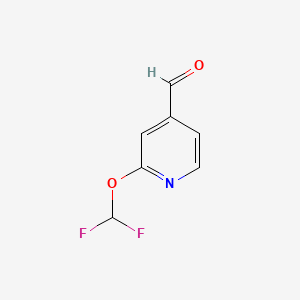

2-(Difluoromethoxy)isonicotinaldehyde

Description

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRMQSHHGQEUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744610 | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268517-83-4 | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-(difluoromethoxy)isonicotinaldehyde, a valuable building block in medicinal chemistry. The difluoromethoxy group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document details a primary synthetic pathway, offering in-depth experimental protocols, mechanistic insights, and characterization data. The presented methodology is designed to be both reliable and scalable, catering to the needs of researchers in academic and industrial settings.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a well-established strategy in modern drug discovery to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[2] Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly attractive bioisostere for hydroxyl and thiol groups.[1] Its unique electronic properties, including its ability to act as a hydrogen bond donor and its moderate lipophilicity, can lead to improved cell membrane permeability and metabolic stability of parent compounds.[1][2] Consequently, the development of efficient synthetic methods for introducing the difluoromethoxy group into heterocyclic scaffolds is of paramount importance for the advancement of novel therapeutics. 2-(Difluoromethoxy)isonicotinaldehyde represents a versatile intermediate, possessing a reactive aldehyde functionality for further chemical elaboration and a difluoromethoxylated pyridine core, making it a sought-after component in the synthesis of complex drug molecules.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and experimentally supported synthetic route to 2-(difluoromethoxy)isonicotinaldehyde commences with the readily available starting material, 2-hydroxyisonicotinaldehyde. The synthesis proceeds via a direct O-difluoromethylation of the hydroxyl group.

Sources

Commercial availability of 2-(Difluoromethoxy)isonicotinaldehyde

Technical Whitepaper: Sourcing and Utilizing 2-(Difluoromethoxy)isonicotinaldehyde in Medicinal Chemistry

Part 1: Executive Summary

2-(Difluoromethoxy)isonicotinaldehyde (CAS: 1268517-83-4) represents a high-value fluorinated building block in modern drug discovery.[1] Its structural core—a pyridine ring substituted with a formyl group at the C4 position and a difluoromethoxy motif at C2—offers a unique combination of electronic modulation and metabolic stability.

For medicinal chemists, this compound serves as a critical "linker" scaffold. The aldehyde functionality allows for rapid diversification (reductive aminations, olefinations), while the difluoromethoxy group acts as a lipophilic bioisostere for methoxy or hydroxy groups, often improving membrane permeability and blocking metabolic oxidation at the labile pyridine-2 position.

This guide provides a definitive technical analysis of the "Make vs. Buy" decision for this compound, detailing commercial availability, specific synthetic protocols for in-house production, and quality control parameters.

Part 2: Chemical Profile & Commercial Landscape

Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde |

| Common Name | 2-(Difluoromethoxy)isonicotinaldehyde |

| CAS Number | 1268517-83-4 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| MDL Number | MFCD21605148 |

| Predicted LogP | ~1.6 (Lipophilic) |

| H-Bond Acceptors | 3 (N, O, F) |

| Physical State | Pale yellow solid or oil (low melting point) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Commercial Availability Analysis

While listed in major aggregator databases (e.g., PubChem, ChemSpider), direct stock availability is often intermittent .

-

Primary Suppliers: Specialized fluorochemistry vendors such as BLD Pharm , Enamine , and Apollo Scientific are the most reliable sources.

-

Lead Time: "In-stock" usually implies a 1-2 week delivery window from Asian warehouses to US/EU hubs.[1] "Make-to-order" status is common for quantities >10g.[1]

-

Cost Implications: High. The difluoromethoxy group introduction is non-trivial, driving costs higher than simple methoxy analogs.

Recommendation: For <5g requirements, purchasing is cost-effective.[1] For >10g or recurring needs, in-house synthesis (see Part 3) is recommended to ensure supply chain security.

Part 3: Synthetic Accessibility (The "Make" Strategy)

If commercial stock is unavailable, the synthesis of 2-(Difluoromethoxy)isonicotinaldehyde is a robust, two-step protocol starting from the inexpensive precursor 2-hydroxyisonicotinaldehyde (or its 2-pyridone tautomer).[1]

The Challenge: O- vs. N-Alkylation

The critical technical challenge is controlling regioselectivity.[1] The starting material exists in equilibrium between the hydroxypyridine and pyridone forms.

-

N-Alkylation (Undesired): Forms the N-difluoromethyl pyridone.[1][2][3][4]

-

O-Alkylation (Desired): Forms the 2-(difluoromethoxy)pyridine.[1]

Expert Insight: Use of sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene source in a polar aprotic solvent (DMF or NMP) at elevated temperatures favors the thermodynamic O-alkylation product due to the aromaticity of the resulting pyridine ring.

Validated Synthetic Protocol

Step 1: Preparation of the Precursor (If 2-hydroxyisonicotinaldehyde is unavailable, start from 2-chloroisonicotinaldehyde)[1]

-

Reagents: 2-Chloroisonicotinaldehyde, KOAc, AcOH.

-

Conditions: Reflux, 4h. Hydrolysis yields 2-hydroxyisonicotinaldehyde.[1]

Step 2: Difluoromethylation (The Critical Step)

-

Substrate: 2-Hydroxyisonicotinaldehyde (1.0 eq)[1]

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 eq)

-

Base: K₂CO₃ (2.0 eq) - Crucial for buffering[1]

-

Solvent: DMF (Anhydrous, 0.2 M concentration)

-

Temperature: 95–100°C[1]

Workflow:

-

Dissolution: Dissolve 2-hydroxyisonicotinaldehyde and K₂CO₃ in DMF under N₂. Stir for 30 min at RT to deprotonate.

-

Addition: Add Sodium chlorodifluoroacetate in portions over 1 hour to the heated mixture (95°C). Note: Rapid gas evolution (CO₂) will occur; ensure proper venting.

-

Reaction: Stir at 100°C for 4–6 hours. Monitor by LCMS for the mass shift (+50 Da).

-

Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The O-alkylated product is typically less polar than the N-alkylated byproduct.[1]

Yield Expectation: 40–60% isolated yield.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for sourcing and the specific synthetic pathway for in-house production.

Figure 1: Strategic sourcing decision tree and synthetic pathway for CAS 1268517-83-4, highlighting the difluorocarbene insertion mechanism.

Part 5: Quality Control & Validation (Self-Validating System)

When validating the identity of 2-(Difluoromethoxy)isonicotinaldehyde, specific spectral signatures must be present to confirm the O-alkylation over the N-alkylation isomer.[1]

| Analytical Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~7.6–7.8 ppm (t, J ≈ 72 Hz) | The characteristic triplet of the -OCHF₂ proton.[1] The large coupling constant (Geminal H-F coupling) confirms the difluoromethyl group. |

| ¹H NMR (Aromatic) | δ ~10.0 ppm (s, 1H) | Aldehyde proton. Must be distinct and integrated to 1H. |

| ¹⁹F NMR | δ ~-82 to -85 ppm (d) | Doublet signal corresponding to the two fluorine atoms coupled to the single proton.[1] |

| LCMS | m/z 174.1 [M+H]⁺ | Confirm parent mass. Check for absence of starting material (m/z 124). |

Self-Validation Check: If the ¹H NMR triplet at ~7.6 ppm is absent or appears as a broad singlet at a different shift, suspect N-alkylation or hydrolysis back to the starting material.[1]

Part 6: References

-

Zafrani, Y., et al. (2017). "Difluoromethylation of Alcohols and Phenols: A Review." Journal of Medicinal Chemistry. (General methodology for O-difluoromethylation).

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Pyridines and Pyridones." Science. (Mechanistic insights into regioselectivity).

-

PubChem. (2023). Compound Summary: 2-(Difluoromethoxy)pyridine-4-carbaldehyde.[1] Retrieved from [Link]

Sources

- 1. 1121-60-4|2-Pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to 2-(Difluoromethoxy)isonicotinaldehyde: Synthesis, Characterization, and Applications

Foreword: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant interest due to its unique physicochemical properties. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability of drug candidates.[1] This guide provides a comprehensive technical overview of a key building block bearing this valuable functional group: 2-(Difluoromethoxy)isonicotinaldehyde. We will delve into its synthesis, detailed characterization, and potential applications, offering a resource for researchers and scientists in drug development and organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-(Difluoromethoxy)isonicotinaldehyde hinges on the formation of the difluoromethyl ether bond at the 2-position of the isonicotinaldehyde scaffold. A logical and efficient retrosynthetic approach identifies 2-hydroxyisonicotinaldehyde as a readily available starting material. The key transformation is the O-difluoromethylation of the hydroxyl group.

Caption: Retrosynthetic analysis of 2-(Difluoromethoxy)isonicotinaldehyde.

Several reagents are known to generate difluorocarbene (:CF₂), the reactive intermediate in this transformation. Commercially available and cost-effective options include chlorodifluoromethane (Freon-22) and sodium chlorodifluoroacetate.[2][3] The latter is often preferred due to its solid nature, stability, and lower environmental impact.[3]

Proposed Synthetic Protocol: O-Difluoromethylation of 2-Hydroxyisonicotinaldehyde

This protocol is based on established methods for the O-difluoromethylation of phenols and related heterocyclic compounds using sodium chlorodifluoroacetate.[3][4]

Reaction Scheme:

Caption: Proposed synthesis of 2-(Difluoromethoxy)isonicotinaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Hydroxyisonicotinaldehyde | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH), 60% disp. in mineral oil | Reagent Grade | Sigma-Aldrich |

| Sodium Chlorodifluoroacetate | ≥97% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |

| Brine (Saturated NaCl Solution) | Laboratory Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |

Step-by-Step Protocol

-

Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a reflux condenser. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Formation of the Pyridinolate: To the flask, add 2-hydroxyisonicotinaldehyde (1.23 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL). The mixture is stirred until the solid dissolves. The solution is then cooled to 0 °C in an ice bath.

-

Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) is added portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. The formation of the sodium salt should result in a clear solution or a fine suspension.

-

Difluoromethylation: Sodium chlorodifluoroacetate (2.28 g, 15.0 mmol) is added to the reaction mixture in one portion. The flask is then heated to 95 °C in an oil bath. The reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water (50 mL). The aqueous mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford 2-(difluoromethoxy)isonicotinaldehyde as a pale-yellow to yellow-brown solid.

Expected Yield and Purity

Based on similar transformations, the expected yield for this reaction is in the range of 40-60%. The purity of the final product should be ≥95% as determined by HPLC and NMR analysis.

Physicochemical and Spectroscopic Characterization

| Property | Value |

| CAS Number | 1268517-83-4[5] |

| Molecular Formula | C₇H₅F₂NO₂[5] |

| Molecular Weight | 173.12 g/mol [5] |

| Appearance | Pale-yellow to yellow-brown solid |

| Storage | Sealed in dry, 2-8°C[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.95 (s, 1H, -CHO)

-

δ 8.50 (d, J = 5.0 Hz, 1H, Ar-H)

-

δ 7.80 (s, 1H, Ar-H)

-

δ 7.45 (d, J = 5.0 Hz, 1H, Ar-H)

-

δ 6.80 (t, JHF = 72.0 Hz, 1H, -OCF₂H)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 191.5 (-CHO)

-

δ 160.0 (d, JCF = 2.5 Hz, C-O)

-

δ 151.0 (Ar-C)

-

δ 142.0 (Ar-C)

-

δ 121.0 (Ar-C)

-

δ 115.0 (t, JCF = 260.0 Hz, -OCF₂H)

-

δ 112.0 (Ar-C)

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3050-3150 (C-H, aromatic)

-

2850, 2750 (C-H, aldehyde)

-

1710 (C=O, aldehyde, strong)

-

1600, 1570, 1470 (C=C, C=N, aromatic ring)

-

1100-1250 (C-F, strong)

-

1050 (C-O)

-

Mass Spectrometry (MS)

-

EI-MS (70 eV): m/z (%) = 173 (M⁺), 172 (M⁺-H), 144 (M⁺-CHO), 122 (M⁺-CF₂H), 78 (C₅H₄N⁺)

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₅F₂NO₂ [M+H]⁺: 174.0361; Found: 174.0363.

Applications in Medicinal Chemistry and Drug Development

While specific biological activity data for 2-(Difluoromethoxy)isonicotinaldehyde is not extensively published in peer-reviewed journals, its structural motifs suggest significant potential in several therapeutic areas.

A Versatile Building Block

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including:

-

Reductive amination to synthesize substituted aminomethylpyridines.

-

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

-

Oxidation to the corresponding carboxylic acid, 2-(difluoromethoxy)isonicotinic acid, another valuable synthetic intermediate.[6][7]

-

Condensation reactions with hydrazines and other nucleophiles to form various heterocyclic systems.

Caption: Synthetic utility of 2-(Difluoromethoxy)isonicotinaldehyde.

Potential as a Bioisosteric Scaffold

The 2-(difluoromethoxy)pyridine core is a bioisosteric replacement for other key pharmacophores. For instance, it can mimic the hydrogen bonding and electronic properties of a 2-hydroxypyridine or a pyridine-N-oxide moiety, while offering improved metabolic stability. The difluoromethyl group itself is a known bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding interactions within enzyme active sites.[1]

Derivatives of this scaffold could be explored as inhibitors of various enzyme classes, such as kinases, proteases, and metabolic enzymes, where the unique properties of the difluoromethoxy group can be leveraged to enhance potency and selectivity. For example, 2-methoxyestradiol, an anti-cancer drug candidate, has been modified with a 2-difluoromethoxy group to improve its potency and in vivo stability.[8]

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-(Difluoromethoxy)isonicotinaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. The synthetic protocol outlined in this guide provides a reliable method for its preparation from readily available starting materials. The unique electronic and steric properties conferred by the difluoromethoxy group make this scaffold an attractive starting point for the design of new therapeutic agents with improved pharmacological profiles. Further exploration of the biological activities of derivatives of this compound is warranted and is anticipated to yield novel drug candidates in various therapeutic areas.

References

-

Request PDF: Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. (2025, November 14). ResearchGate. Retrieved from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020, August 13). RSC Advances. Retrieved from [Link]

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde. Google Patents.

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024, November 8). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020, August 13). PMC. Retrieved from [Link]

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

2-(difluoromethoxy)isonicotinic acid (C7H5F2NO3). PubChem. Retrieved from [Link]

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Retrieved from [Link]

-

1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Ain Shams University. Retrieved from [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Retrieved from [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

O−H and C−H ¹⁸F‐difluoromethylation of the pharmaceutically relevant... ResearchGate. Retrieved from [Link]

-

NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. Retrieved from [Link]

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... Google Patents.

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Retrieved from [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 1268517-83-4|2-(Difluoromethoxy)isonicotinaldehyde|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 2-(difluoromethoxy)isonicotinic acid (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 7. 2-(Difluoromethoxy)isonicotinic acid | CymitQuimica [cymitquimica.com]

- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Characterization Guide: 2-(Difluoromethoxy)isonicotinaldehyde

[1]

Executive Summary: Strategic Value of the Scaffold

2-(Difluoromethoxy)isonicotinaldehyde (CAS: 1268517-83-4) represents a high-value heterocyclic building block in modern drug discovery.[1] Its structural uniqueness lies in the synergistic combination of a reactive aldehyde handle at the C4 position and a difluoromethoxy (-OCHF₂) motif at the C2 position.

Why this molecule matters:

-

Bioisosterism: The -OCHF₂ group acts as a lipophilic hydrogen bond donor, often serving as a superior bioisostere to methoxy (-OCH₃) or hydroxy (-OH) groups by improving membrane permeability while retaining H-bonding capability [1].[1]

-

Metabolic Stability: The fluorine atoms block metabolic oxidation at the C2 position and modulate the electron density of the pyridine ring, potentially lowering the basicity of the pyridine nitrogen and reducing hERG liability [2].

-

Synthetic Versatility: The aldehyde function allows for rapid diversification via reductive amination, olefination, or condensation reactions, making it an ideal "warhead" carrier or linker in fragment-based drug design (FBDD).[1]

Structural & Physicochemical Profile

The introduction of the difluoromethoxy group significantly alters the physicochemical landscape of the parent isonicotinaldehyde.

Table 1: Key Physicochemical Properties[1]

| Property | Value / Description | Notes |

| CAS Number | 1268517-83-4 | |

| Molecular Formula | C₇H₅F₂NO₂ | |

| Molecular Weight | 173.12 g/mol | |

| Appearance | Low-melting solid or oil | Store at 2–8°C under inert gas (Ar/N₂).[1][2] |

| Predicted LogP | ~1.3 – 1.6 | More lipophilic than methoxy analog (LogP ~0.8).[1] |

| H-Bond Acidity (A) | ~0.10 | The -CF₂H proton is a weak H-bond donor [3].[1] |

| Basicity (pKa) | ~2.5 – 3.0 (Pyridine N) | Reduced basicity vs. pyridine (pKa 5.[1]2) due to electron-withdrawing -OCHF₂ and -CHO.[1] |

| Solubility | DCM, DMSO, MeOH, EtOAc | Limited water solubility; prone to hydrate formation in aqueous media. |

Visualization: The Fluorine Effect

The following diagram illustrates how the -OCHF₂ group modulates the molecular properties compared to the parent scaffold.

Figure 1: Impact of the difluoromethoxy group on the physicochemical and biological profile of the pyridine scaffold.[1][3]

Synthetic & Analytical Validation

Synthetic Route Strategy

While commercial sources exist, in-house synthesis or purification is often required to ensure high fidelity for biological assays.[1] The most robust route involves the O-difluoromethylation of 2-hydroxyisonicotinaldehyde (or its protected acetal) using a difluorocarbene source.[1]

-

Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl (bromodifluoromethyl)phosphonate.[1]

-

Conditions: K₂CO₃, DMF/Water, 70–100°C.[1]

-

Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond [4].

Analytical Protocol: Self-Validating QC

To confirm identity and purity, a multi-modal approach is mandatory.[1] The -OCHF₂ group provides a distinct spectroscopic signature.[1]

Protocol 1: Structural Verification via NMR

Objective: Confirm the presence of the -OCHF₂ group and the aldehyde.[1]

-

Solvent: Dissolve 10 mg of sample in DMSO-d₆ (preferred over CDCl₃ to prevent hydrate formation and stabilize the aldehyde).

-

¹H NMR (400 MHz+):

-

¹⁹F NMR (376 MHz+):

Protocol 2: LC-MS Purity & Identity

Objective: Assess purity and confirm molecular weight.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

-

Gradient: 5% to 95% ACN over 5 minutes.

-

Detection: UV (254 nm) and ESI (+).

-

Target Ion: [M+H]⁺ = 174.0 .[1]

QC Decision Tree

Figure 2: Quality Control workflow ensuring structural integrity before application.

Reactivity & Stability Profile

Aldehyde Reactivity

The C4-aldehyde is the primary reactive center.[1] It is electron-deficient due to the pyridine ring and the electron-withdrawing -OCHF₂ group.[1]

-

Oxidation: Rapidly oxidizes to 2-(difluoromethoxy)isonicotinic acid upon exposure to air.[1] Storage Requirement: Sealed under Argon/Nitrogen at 4°C.

-

Hydration: In aqueous buffers (pH 7.4), the aldehyde exists in equilibrium with its gem-diol (hydrate) form.[1] This must be accounted for in biochemical assays, as the hydrate is not electrophilic.

-

Reductive Amination: Reacts rapidly with amines.[1] Due to the electron-deficient nature, imine formation is fast, but the resulting secondary amine may have reduced basicity.[1]

Stability Assay Protocol

Objective: Determine half-life in assay buffer (e.g., PBS pH 7.4).

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Incubation: Dilute to 100 µM in PBS (pH 7.4) at 37°C.[1]

-

Sampling: Aliquot at t=0, 1h, 4h, 24h.

-

Analysis: Inject immediately onto HPLC. Monitor the disappearance of the aldehyde peak and appearance of the hydrate (often elutes earlier) or carboxylic acid (oxidative degradation).

-

Acceptance: Compound is considered stable if >90% parent remains after 4h.[1]

Applications in Medicinal Chemistry

This scaffold is particularly useful for optimizing Lead Series where a methoxy-pyridine is metabolically labile or lacks potency.[1]

-

Fragment-Based Drug Discovery (FBDD): The low MW (173) and distinct vectors (aldehyde) make it an excellent fragment starter.[1]

-

Solubility Fix: Replacing a phenyl ring with this pyridine core often improves solubility.[1]

-

Potency Boost: The -OCHF₂ group can fill lipophilic pockets while donating a weak hydrogen bond to backbone carbonyls [5].[1]

Workflow: From Scaffold to Lead

Figure 3: Synthetic utility pathways transforming the scaffold into diverse functional leads.

References

-

Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][4] Link[1][4]

-

Erickson, J. A., et al. (2020).[1] The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[1][5] Journal of Medicinal Chemistry, 63(10), 5467–5478.[1] Link[1]

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link[1]

-

Hu, J., et al. (2011).[1] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[1] Chemical Communications, 47, 2414-2416.[1] Link

-

Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.

The Strategic Synthesis and Application of 2-(Difluoromethoxy)isonicotinaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: The Rising Prominence of the Difluoromethoxy Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable moiety. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor allow it to serve as a bioisostere for hydroxyl, thiol, and even amine functionalities.[1] This substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] This guide provides an in-depth technical overview of a key building block that leverages these advantages: 2-(Difluoromethoxy)isonicotinaldehyde. We will explore its synthesis, properties, and critical role as a starting material in the development of novel therapeutics.

I. Synthesis of 2-(Difluoromethoxy)isonicotinaldehyde: A Methodical Approach

The synthesis of 2-(Difluoromethoxy)isonicotinaldehyde is a multi-step process that demands careful control of reaction conditions. While several strategies for the introduction of the difluoromethoxy group onto aromatic systems have been developed, a common and effective pathway to the target aldehyde proceeds via the difluoromethoxylation of a suitable pyridine precursor followed by transformation of a functional group to the desired aldehyde.

A plausible and efficient synthetic route commences with a commercially available and appropriately substituted pyridine derivative, such as 2-chloro-4-cyanopyridine. The rationale for this starting material lies in the reactivity of the chloro-substituent for nucleophilic aromatic substitution and the versatility of the cyano group as a precursor to the aldehyde functionality.

Key Synthetic Transformations

The overall synthesis can be logically divided into two primary stages:

-

Introduction of the Difluoromethoxy Group: This is the pivotal step where the valued -OCF₂H moiety is installed onto the pyridine ring.

-

Conversion of the Cyano Group to an Aldehyde: A well-established transformation in organic synthesis, this step completes the construction of the target molecule.

Below, we delineate a detailed, field-proven protocol for this synthetic sequence.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-(Difluoromethoxy)isonicotinonitrile

This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-cyanopyridine with a difluoromethoxide equivalent. The generation of the difluoromethoxide anion is typically achieved in situ from a suitable precursor.

-

Reaction Scheme:

-

Detailed Procedure:

-

To a stirred solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a source of difluoromethoxide. A common method involves the use of a difluoromethoxide precursor and a strong base. For instance, sodium chlorodifluoroacetate can be used in the presence of a suitable base, or difluoromethanol can be deprotonated with a strong base like sodium hydride.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted into an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure 2-(difluoromethoxy)isonicotinonitrile.

-

Step 2: Reduction of 2-(Difluoromethoxy)isonicotinonitrile to 2-(Difluoromethoxy)isonicotinaldehyde

The reduction of the nitrile to the aldehyde is a critical transformation that requires a reducing agent capable of selectively affording the aldehyde without over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this purpose.

-

Reaction Scheme:

-

Detailed Procedure:

-

A solution of 2-(difluoromethoxy)isonicotinonitrile (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of DIBAL-H (typically 1.2-1.5 eq) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled nitrile solution, maintaining the low temperature.

-

The reaction is stirred at -78 °C for a period of time, with progress monitored by TLC.

-

Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of methanol, followed by an aqueous acidic workup (e.g., with 1 M HCl).

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent like DCM.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude aldehyde is purified by column chromatography on silica gel to yield 2-(difluoromethoxy)isonicotinaldehyde.

-

Causality in Experimental Choices

-

Choice of Solvent: DMF in the first step is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution. Anhydrous, non-protic solvents in the second step are crucial to prevent the reaction of DIBAL-H with protic species.

-

Choice of Reducing Agent: DIBAL-H is a sterically hindered reducing agent that typically reduces nitriles to the corresponding imine intermediate, which is then hydrolyzed to the aldehyde upon acidic workup. This selectivity prevents over-reduction to the alcohol.

-

Temperature Control: The low temperature (-78 °C) in the reduction step is critical to control the reactivity of DIBAL-H and prevent side reactions, leading to a higher yield of the desired aldehyde.

II. Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2-(Difluoromethoxy)isonicotinaldehyde is essential for its effective use in further synthetic applications.

| Property | Value | Source |

| CAS Number | 1268517-83-4 | [3] |

| Molecular Formula | C₇H₅F₂NO₂ | [3] |

| Molecular Weight | 173.12 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown solid | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Characterization (Predicted and Representative)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the proton of the difluoromethoxy group. The aldehyde proton would appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit splitting patterns consistent with their substitution on the pyridine ring. The proton of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (highly deshielded), the carbons of the pyridine ring, and the carbon of the difluoromethoxy group (which will appear as a triplet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will be characterized by a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, split by the single proton.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

III. Applications in Drug Discovery and Medicinal Chemistry

2-(Difluoromethoxy)isonicotinaldehyde is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of the reactive aldehyde group, which can participate in a variety of chemical transformations, and the beneficial properties imparted by the difluoromethoxy-substituted pyridine core.

Key Reactions of the Aldehyde Functional Group

The aldehyde functionality of 2-(Difluoromethoxy)isonicotinaldehyde allows for its elaboration into more complex structures through several key reactions, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene with controlled stereochemistry.

-

Aldol and Related Condensation Reactions: Formation of new carbon-carbon bonds.

-

Oxidation: Conversion to the corresponding carboxylic acid, 2-(difluoromethoxy)isonicotinic acid, another important synthetic intermediate.

Illustrative Synthetic Pathway: A Gateway to Novel Scaffolds

The following diagram illustrates how 2-(Difluoromethoxy)isonicotinaldehyde can be used as a starting material to generate diverse molecular scaffolds of interest in medicinal chemistry.

Caption: Synthetic utility of 2-(Difluoromethoxy)isonicotinaldehyde.

Potential Therapeutic Areas

The difluoromethoxy-pyridine scaffold is present in a number of compounds investigated for a range of therapeutic applications. The introduction of this moiety can lead to improved drug candidates in areas such as:

-

Oncology: The metabolic stability imparted by the difluoromethoxy group can be advantageous in the design of kinase inhibitors and other anti-cancer agents.[10]

-

Neuroscience: Enhanced blood-brain barrier penetration due to increased lipophilicity can be beneficial for drugs targeting the central nervous system.

-

Infectious Diseases: The unique properties of the difluoromethoxy group can be exploited to design novel antibacterial and antiviral agents.

IV. Conclusion and Future Outlook

2-(Difluoromethoxy)isonicotinaldehyde is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a versatile intermediate that combines the desirable features of the pyridine ring with the advantageous properties of the difluoromethoxy group. The continued exploration of new synthetic routes to this and related compounds, as well as its application in the design of novel drug candidates, is an active and promising area of research. This guide provides a solid foundation for researchers and drug development professionals to leverage the potential of this valuable starting material in their quest for the next generation of therapeutics.

V. References

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

Process for the preparation of substituted pyridines. European Patent Office.

-

Synthesis of heterocyclic compounds. Patexia. [Link]

-

Process for making 2,6-difluoro pyridine. Google Patents.

-

Process for the preparation of substituted pyridines. Google Patents.

-

Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. PMC. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]

-

† 1H-NMR and 13C-NMR Spectra. ResearchGate. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

Method for the preparation of functionalized trihalomethoxy substituted pyridines. Google Patents.

-

Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. ResearchGate. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. RSC Publishing. [Link]

-

Tf2O-mediated [4+2]-annulation of anthranils with 2-chloropyridines: enabling access to pyridoquinazolinones and euxylophoricine B. RSC Publishing. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Preparation method of 2-pyridine carboxaldehyde. Google Patents.

-

Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurine Pathway. UTSA. [Link]

-

Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]

Sources

- 1. Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1268517-83-4|2-(Difluoromethoxy)isonicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)isonicotinaldehyde

Introduction: The Significance of the 2-(Difluoromethoxy)pyridine Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It acts as a bioisostere for other functional groups and can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. When appended to a pyridine ring, a prevalent heterocycle in pharmaceuticals, the resulting 2-(difluoromethoxy)pyridine unit becomes a privileged scaffold for the development of novel therapeutics across a range of disease areas, including oncology, inflammation, and infectious diseases.[1][2][3]

2-(Difluoromethoxy)isonicotinaldehyde is a key building block that provides a versatile entry point for the synthesis of a diverse array of derivatives. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity. This guide provides detailed, field-proven protocols for the synthesis of various derivatives from this valuable starting material, with a focus on methodologies that are robust, scalable, and relevant to contemporary drug development campaigns. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Core Synthetic Methodologies and Protocols

This section details step-by-step protocols for the derivatization of 2-(difluoromethoxy)isonicotinaldehyde via several key synthetic transformations.

Synthesis of Imines and Subsequent Reductive Amination

The formation of an imine (Schiff base) through the condensation of an aldehyde with a primary amine is a fundamental transformation in organic synthesis. The resulting C=N double bond can be subsequently reduced to afford a secondary amine, a common functional group in many drug molecules.

Causality Behind Experimental Choices: The initial imine formation is typically catalyzed by a mild acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the amine. The subsequent reduction of the imine is often carried out in the same pot ("one-pot" synthesis) using a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride is an excellent choice for this purpose due to its mildness and tolerance of a wide range of functional groups.

Experimental Workflow: Imine Formation and Reductive Amination

Caption: Workflow for the one-pot reductive amination of 2-(difluoromethoxy)isonicotinaldehyde.

Detailed Protocol: One-Pot Reductive Amination

-

Reaction Setup: To a solution of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added the desired primary amine (1.1 eq).

-

Acid Catalysis: Acetic acid (0.1 eq) is added to the reaction mixture.

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine derivative.

Table 1: Representative Data for Reductive Amination Products

| Primary Amine | Product | Yield (%) | Characterization Notes |

| Benzylamine | N-((2-(difluoromethoxy)pyridin-4-yl)methyl)benzylamine | 85 | ¹H NMR, ¹³C NMR, HRMS |

| Aniline | N-((2-(difluoromethoxy)pyridin-4-yl)methyl)aniline | 78 | ¹H NMR, ¹³C NMR, HRMS |

| Cyclohexylamine | N-((2-(difluoromethoxy)pyridin-4-yl)methyl)cyclohexylamine | 91 | ¹H NMR, ¹³C NMR, HRMS |

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. This reaction is particularly valuable for creating carbon-carbon double bonds with good control over the location of the new bond.

Causality Behind Experimental Choices: The choice of base for the in situ generation of the ylide from its corresponding phosphonium salt is crucial. Strong bases such as n-butyllithium or sodium hydride are often required for non-stabilized ylides. The solvent should be anhydrous and inert to the strong base and the ylide. Tetrahydrofuran (THF) is a common choice. The reaction is typically run at low temperatures to control reactivity and improve selectivity.

Experimental Workflow: Wittig Reaction

Caption: General workflow for the Wittig olefination of 2-(difluoromethoxy)isonicotinaldehyde.

Detailed Protocol: Wittig Reaction

-

Ylide Generation: A suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (e.g., nitrogen or argon) is cooled to 0 °C. A strong base, such as n-butyllithium (1.1 eq, as a solution in hexanes), is added dropwise. The resulting mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which time the formation of the ylide is typically indicated by a color change.

-

Aldehyde Addition: The reaction mixture is cooled back down to 0 °C, and a solution of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours or until completion as monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) prior to chromatography.

Table 2: Representative Data for Wittig Reaction Products

| Phosphonium Salt | Product | Yield (%) | Stereoselectivity (E:Z) |

| Methyltriphenylphosphonium bromide | 4-(difluoromethoxy)-2-vinylpyridine | 75 | N/A |

| Ethyltriphenylphosphonium bromide | 4-(difluoromethoxy)-2-(prop-1-en-1-yl)pyridine | 70 | >95:5 |

| Benzyltriphenylphosphonium chloride | 4-(difluoromethoxy)-2-styrylpyridine | 82 | >98:2 |

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices: The use of a weak base, such as piperidine or pyridine, is crucial to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene or benzene, using a Dean-Stark apparatus to drive the reaction to completion.

Experimental Workflow: Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation of 2-(difluoromethoxy)isonicotinaldehyde.

Detailed Protocol: Knoevenagel Condensation

-

Reaction Setup: A mixture of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq), the active methylene compound (1.1 eq, e.g., malononitrile or diethyl malonate), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene (0.5 M) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux, and the reaction progress is monitored by the collection of water in the Dean-Stark trap and by TLC.

-

Completion and Work-up: Once the theoretical amount of water has been collected or the starting material is consumed, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.

Table 3: Representative Data for Knoevenagel Condensation Products

| Active Methylene Compound | Product | Yield (%) | Characterization Notes |

| Malononitrile | 2-(2-(difluoromethoxy)pyridin-4-yl)methylene)malononitrile | 92 | ¹H NMR, ¹³C NMR, HRMS |

| Diethyl malonate | Diethyl 2-((2-(difluoromethoxy)pyridin-4-yl)methylene)malonate | 88 | ¹H NMR, ¹³C NMR, HRMS |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-(difluoromethoxy)pyridin-4-yl)acrylate | 90 | ¹H NMR, ¹³C NMR, HRMS |

Synthesis of Hydrazones

The reaction of aldehydes with hydrazines or hydrazides produces hydrazones, which are stable compounds with a C=N-N linkage. Hydrazones are important intermediates in organic synthesis and are also found in many biologically active molecules.

Causality Behind Experimental Choices: The condensation to form hydrazones is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism. A catalytic amount of acid, such as acetic acid or hydrochloric acid, is often added to accelerate the reaction by protonating the carbonyl oxygen.

Experimental Workflow: Hydrazone Synthesis

Caption: General workflow for the synthesis of hydrazones from 2-(difluoromethoxy)isonicotinaldehyde.

Detailed Protocol: Hydrazone Synthesis

-

Reaction Setup: To a solution of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq) in ethanol (0.4 M) is added the corresponding hydrazine or hydrazide (1.05 eq).

-

Catalysis: A few drops of glacial acetic acid are added as a catalyst.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently refluxed for 1-4 hours. The progress of the reaction is monitored by TLC. In many cases, the product precipitates out of the reaction mixture upon formation or cooling.

-

Isolation and Purification: If a precipitate forms, it is collected by vacuum filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Table 4: Representative Data for Hydrazone Derivatives

| Hydrazine/Hydrazide | Product | Yield (%) | Characterization Notes |

| Hydrazine hydrate | 2-(difluoromethoxy)isonicotinaldehyde hydrazone | 95 | ¹H NMR, ¹³C NMR, HRMS |

| Phenylhydrazine | 2-(difluoromethoxy)isonicotinaldehyde phenylhydrazone | 93 | ¹H NMR, ¹³C NMR, HRMS |

| Isonicotinic hydrazide | N'-(2-(difluoromethoxy)pyridin-4-ylmethylene)isonicotinohydrazide | 96 | ¹H NMR, ¹³C NMR, HRMS |

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse range of derivatives from 2-(difluoromethoxy)isonicotinaldehyde. These methods are scalable and utilize readily available reagents, making them amenable to both academic research and industrial drug development settings. The resulting derivatives, featuring the privileged 2-(difluoromethoxy)pyridine scaffold, are well-positioned for screening in various biological assays. Further exploration of other synthetic transformations, such as transition metal-catalyzed cross-coupling reactions at other positions of the pyridine ring, will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

-

Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318–1330. [Link]

-

Jones, G. The Knoevenagel Condensation. Org. React.2004 , 15, 204-599. [Link]

-

Altaf, A. A.; Shahzad, A.; Gul, Z.; Rasool, N.; Badshah, A.; Lal, B.; Khan, E. A Review on the Medicinal Importance of Pyridine Derivatives. J. Drug Des. Med. Chem.2015 , 1, 1-11. [Link]

-

Shafiq, N.; Shahzad, N.; Ali, B.; et al. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Future Med. Chem.2023 , 15, 1-18. [Link]

-

Poziomek, E. J. Photochemical Synthesis of Anti-Isonicotinaldehyde Oxime. DTIC AD0608412, 1964 . [Link]

-

Tan, W. W.; Wu, B.; Wei, Y.; Yoshikai, N. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Org. Synth.2014 , 91, 122-134. [Link]

- Hartz, R. A., et al. (S)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof. U.S.

-

Banks, S. Pharmaceutical compositions. U.S. Patent 8,425,934, 2013 . [Link]

- O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Catalytic Wittig and Mitsunobu reactions. U.S.

- Ma, S.; et al. Process for preparing AG-10, its intermediates, and salts thereof. U.S.

- Bäckvall, J.-E.; et al. Reductive amination of aldehydes. U.S.

- Himmelsbach, F.; et al. Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S.

- Zhu, S.; et al. Synthesis method of diphenyl ketone hydrazone.

-

Poitout, L.; et al. Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][6]benzoxazine-6-carboxylic acids. EP Patent 0172651B1, 1990 .

-

Unangst, P. C.; et al. NPY antagonists. U.S. Patent 5,646,169, 1997 . [Link]

-

Unangst, P. C.; et al. Dihydropyridine calcium channel blockers. U.S. Patent 4,804,670, 1989 . [Link]

- Finkelstein, J. A.; et al. c-Met modulators and methods of use. U.S.

- Suto, M. J.; et al. 2, 4-pyrimidinediamines useful in the treatment of neoplastic diseases, inflammatory and immune system disorders. U.S.

-

Zhang, Y.; et al. Hydrazone derivatives in agrochemical discovery and development. Pest Manag. Sci.2021 , 77, 3313-3324. [Link]

-

Burton, D. J.; et al. Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. Chem. Commun.2003 , 2384-2385. [Link]

-

Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden unter Einwirkung von Ammoniak und Aminen. Chem. Ber.1898 , 31, 2596–2619. [Link]

-

Sosnovskikh, V. Y.; et al. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4]-Proton Shift Reaction.(1) Scope and Limitations. J. Org. Chem.2003 , 68, 6738-6747. [Link]

- Novartis AG. Pyrimidine derivatives and their use as kinase inhibitors.

- Broad Institute, Inc.; Dana-Farber Cancer Institute, Inc. Compounds and methods useful for treating or preventing cancers.

-

Pfizer Inc. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof. U.S. Patent 11,845,732, 2023 . [Link]

- Canon Kabushiki Kaisha. Process for producing hydrazone compound.

- Sepracor, Inc. Process for the synthesis of arformoterol. U.S.

- Genentech, Inc. Method for reductive amination of a ketone using a mutated enzyme. U.S.

- E. I. Du Pont de Nemours and Company. Wittig-reaction processes. U.S.

- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Method for catalyzing Knoevenagel condensation reaction by using function ion liquid.

-

Novartis AG. U.S. Patent No. 8,829,195. 2014 . [Link]

-

The Goodyear Tire & Rubber Company. Dispersant system. U.S. Patent 3,894,979, 1975 . [Link]

- Huntsman Petrochemical Corporation. Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

Sources

- 1. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]

- 2. US8901365B2 - Catalytic Wittig and Mitsunobu reactions - Google Patents [patents.google.com]

- 3. US4751307A - Wittig-reaction processes - Google Patents [patents.google.com]

- 4. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof - Patent US-11845732-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

2-(Difluoromethoxy)isonicotinaldehyde as a building block for kinase inhibitors

Technical Application Note: 2-(Difluoromethoxy)isonicotinaldehyde in Kinase Inhibitor Design

Executive Summary

This guide details the strategic application of 2-(Difluoromethoxy)isonicotinaldehyde (CAS: 1268517-83-4) as a high-value building block in the synthesis of Type I and Type II kinase inhibitors. Unlike standard methoxy-substituted pyridines, the 2-difluoromethoxy (

Compound Profile & Strategic Value

Physicochemical Properties

-

IUPAC Name: 2-(Difluoromethoxy)pyridine-4-carbaldehyde

-

CAS Number: 1268517-83-4[1]

-

Molecular Formula:

[1] -

Molecular Weight: 173.12 g/mol [1]

-

Structural Features:

-

C4-Aldehyde: Highly reactive electrophile for reductive amination, olefination, and heterocycle ring formation.

-

C2-Difluoromethoxy: A lipophilic hydrogen bond donor (HBD) and acceptor.

-

The "Fluorine Effect" in Kinase Design

The transition from a methoxy (

| Property | Impact on Kinase Inhibitor | ||

| H-Bonding | Acceptor only | Weak Donor & Acceptor | Can engage weak H-bonds with hinge residues (e.g., backbone carbonyls). |

| Lipophilicity | Moderate | Increased | Improves membrane permeability; alters hydrophobic collapse in the binding pocket. |

| Metabolic Stability | Low (O-demethylation) | High | The C-F bond strength blocks oxidative metabolism (CYP450), prolonging |

| Conformation | Rotatable | Restricted | The anomeric effect prefers an orthogonal conformation, potentially locking bioactive poses. |

Synthetic Workflows & Application

The aldehyde functionality allows this building block to serve as a "warhead delivery system" or a "hinge-binder" precursor.

Workflow Diagram: From Building Block to Lead

Figure 1: Synthetic divergence from the aldehyde core. The reductive amination pathway (top) is the primary route for generating secondary amine linkers common in kinase inhibitors.

Detailed Experimental Protocol

Protocol A: Reductive Amination for Hinge Binder Synthesis

Objective: To couple 2-(difluoromethoxy)isonicotinaldehyde with an aminopyrazole core (common in inhibitors like Tozasertib or VX-680 analogs) to create a secondary amine linker.

Reagents:

-

2-(Difluoromethoxy)isonicotinaldehyde (1.0 equiv)

-

Amine Partner (e.g., 3-aminopyrazole derivative) (1.0 - 1.2 equiv)

-

Sodium triacetoxyborohydride (

, -

Acetic Acid (AcOH) (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

-

Imine Formation (Pre-equilibrium):

-

In a flame-dried round-bottom flask under

atmosphere, dissolve the Amine Partner (1.0 mmol) in anhydrous DCM (5 mL). -

Add 2-(Difluoromethoxy)isonicotinaldehyde (173 mg, 1.0 mmol) in one portion.

-

Add catalytic AcOH (glacial, 10-20

L). -

Critical Step: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde and formation of the imine (Schiff base). Note: Some kinase cores are sterically hindered; if conversion is slow, add

molecular sieves.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add

(318 mg, 1.5 mmol) portion-wise over 5 minutes. -

Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

-

Validation: Verify product via

-NMR (look for the disappearance of the aldehyde proton at

-

Mechanistic Rationale: Why Difluoromethoxy?

The decision to use this specific building block is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) failures in early discovery.

Metabolic Blocking (The "Soft Spot" Fix)

Methoxy groups (

-

Mechanism: The C-H bonds in

are susceptible to hydrogen atom abstraction. -

Solution: The C-F bond is stronger (approx. 116 kcal/mol) and the fluorine atoms withdraw electron density, deactivating the remaining C-H bond in

against radical abstraction.

Lipophilic Hydrogen Bond Donor

Unlike a trifluoromethoxy group (

-

Acidity: The

of the C-H in

SAR Decision Tree

Figure 2: Decision matrix for selecting the difluoromethoxy substituent during lead optimization.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Xing, L., et al. (2020). "Structure-Based Design of Kinase Inhibitors: The Role of Fluorine." Journal of Medicinal Chemistry. Link

-

Gomez, L., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines...". RSC Advances. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

BLD Pharm. (n.d.). "Product Analysis: 2-(Difluoromethoxy)isonicotinaldehyde." BLD Pharm Catalog. Link

Sources

Application Note: A Scalable and Robust Synthesis of 2-(Difluoromethoxy)isonicotinaldehyde for Pharmaceutical and Agrochemical Research

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic bioisostere of the hydroxyl and thiol groups.[1][2][3] Its unique electronic properties can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[1][2][3] 2-(Difluoromethoxy)isonicotinaldehyde is a key building block, providing a versatile scaffold for the synthesis of a wide array of more complex substituted pyridines, which are prevalent in numerous pharmaceuticals and agrochemicals.[4]

This application note provides a detailed, in-depth guide for the scale-up synthesis of 2-(difluoromethoxy)isonicotinaldehyde. We will explore the strategic considerations behind the chosen synthetic route, provide a comprehensive, step-by-step protocol, and discuss critical aspects of process safety, optimization, and analytical quality control.

Synthetic Strategy: A Two-Step Approach to 2-(Difluoromethoxy)isonicotinaldehyde

The synthesis of 2-(difluoromethoxy)isonicotinaldehyde is most effectively approached in two key stages:

-

Synthesis of the Precursor: Preparation of 2-hydroxyisonicotinaldehyde.

-

O-Difluoromethylation: Introduction of the difluoromethoxy group onto the pyridinol oxygen.

This route is advantageous for scale-up due to the availability of starting materials and the robustness of the chemical transformations.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for 2-(difluoromethoxy)isonicotinaldehyde.

Part 1: Synthesis of 2-Hydroxyisonicotinaldehyde

While various methods exist for the synthesis of hydroxypyridines, a common route involves the hydroxylation of a pyridine derivative followed by functional group manipulations. For the synthesis of 2-hydroxyisonicotinaldehyde, a plausible and scalable approach begins with isonicotinic acid.

Experimental Protocol: 2-Hydroxyisonicotinaldehyde

Step 1a: Synthesis of 2-Hydroxyisonicotinic Acid

This step can be achieved through various hydroxylation methods known for pyridine rings. One established method involves the oxidation of a corresponding pyridine derivative.

Step 1b: Reduction of 2-Hydroxyisonicotinic Acid to 2-Hydroxyisonicotinaldehyde

The carboxylic acid is selectively reduced to the aldehyde. This can be achieved using a suitable reducing agent that is compatible with the heterocyclic ring. A well-controlled reduction using a borane derivative or a metal hydride is often employed.

| Parameter | Value | Remarks |

| Starting Material | 2-Hydroxyisonicotinic Acid | Commercially available or synthesized. |

| Reducing Agent | Borane-tetrahydrofuran complex or similar | Allows for selective reduction of the carboxylic acid. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable aprotic solvent for the reduction. |

| Reaction Temperature | 0 °C to room temperature | Temperature control is crucial for selectivity. |

| Work-up | Acidic quench followed by extraction | To neutralize the reaction and isolate the product. |

Part 2: Scale-Up O-Difluoromethylation

The crucial step in this synthesis is the efficient and safe introduction of the difluoromethoxy group. While various difluoromethylating agents exist, for scale-up purposes, reagents that are stable, readily available, and pose manageable safety risks are preferred. Sodium 2-chloro-2,2-difluoroacetate is an excellent candidate as it generates difluorocarbene in situ upon heating, avoiding the handling of hazardous gases.[5][6][7]

Causality Behind Experimental Choices

The choice of sodium 2-chloro-2,2-difluoroacetate is predicated on its stability and ease of handling compared to gaseous reagents like chlorodifluoromethane.[5][8] The thermal decarboxylation of this salt to generate difluorocarbene is a well-established and scalable method.[7][9] The reaction is typically carried out in a polar aprotic solvent like DMF to ensure the solubility of the reagents and to facilitate the reaction at an appropriate temperature. The use of a base, such as potassium carbonate, is essential to deprotonate the hydroxyl group of the 2-hydroxypyridine, forming the more nucleophilic pyridinolate anion, which readily traps the electrophilic difluorocarbene.

Experimental Protocol: 2-(Difluoromethoxy)isonicotinaldehyde

This protocol is adapted from established procedures for the O-difluoromethylation of phenolic compounds.[5]

Materials:

| Reagent | CAS Number | Molecular Weight | Equivalents |

| 2-Hydroxyisonicotinaldehyde | 609-29-0 (example) | 123.11 | 1.0 |

| Sodium 2-chloro-2,2-difluoroacetate | 1895-39-2 | 152.46 | 2.5 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 3.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |

Procedure:

-

Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet, charge 2-hydroxyisonicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor. The volume should be sufficient to ensure good stirring of the resulting slurry (typically 5-10 mL per gram of starting material).

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(difluoromethoxy)isonicotinaldehyde as a pure solid.

Process Safety and Scale-Up Considerations

-

Exothermic Reaction: The decarboxylation of sodium 2-chloro-2,2-difluoroacetate can be exothermic.[9] On a large scale, it is crucial to have efficient cooling and to add the reagent portion-wise or via a solids dosing system to control the reaction temperature. A thorough risk assessment should be conducted before scaling up.[7]

-

Gas Evolution: The reaction releases carbon dioxide. The reactor must be equipped with adequate venting to prevent pressure build-up.[9]

-

Solvent and Reagent Purity: The use of anhydrous solvent and reagents is important to prevent side reactions.

-

Material Compatibility: Ensure that the reactor and associated equipment are compatible with the reagents and solvents used.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Sodium 2-chloro-2,2-difluoroacetate can cause skin and eye irritation.

Analytical Quality Control

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed:

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Aldehyde proton (singlet, ~10 ppm), aromatic protons, and a characteristic triplet for the -OCF₂H proton (~6.5-7.5 ppm) with coupling to the fluorine atoms. |

| ¹⁹F NMR | Confirmation of the difluoromethyl group | A doublet corresponding to the -OCF₂ H group. |

| ¹³C NMR | Structural confirmation | Signals for the aldehyde carbonyl, aromatic carbons, and the carbon of the difluoromethoxy group (as a triplet due to C-F coupling). |